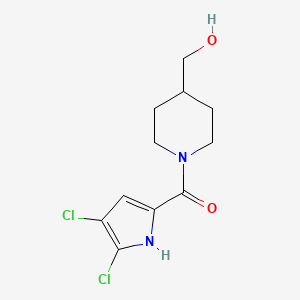
2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H3ClF4NO This compound is characterized by the presence of a pyridine ring substituted with chloro, fluoromethoxy, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable pyridine derivative is treated with fluoromethoxy and trifluoromethyl reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Applications De Recherche Scientifique
2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine is unique due to the presence of both fluoromethoxy and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential bioactivity, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C7H4ClF4NO |
|---|---|
Poids moléculaire |
229.56 g/mol |
Nom IUPAC |
2-chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF4NO/c8-6-5(14-3-9)1-4(2-13-6)7(10,11)12/h1-2H,3H2 |
Clé InChI |
WQIGCGNZBZBHKG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1OCF)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


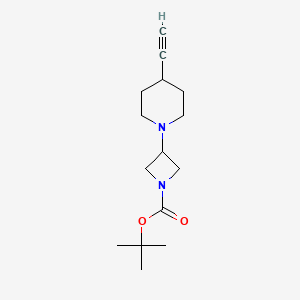

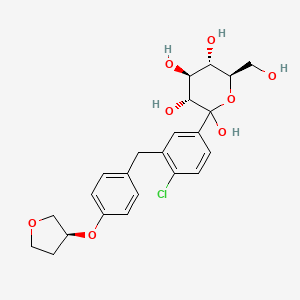
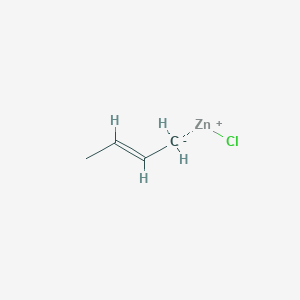
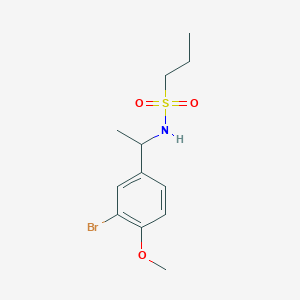
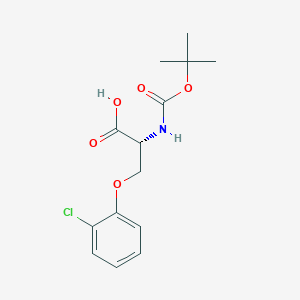
![2-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14894604.png)
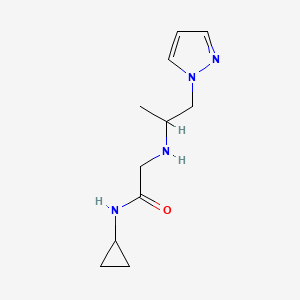

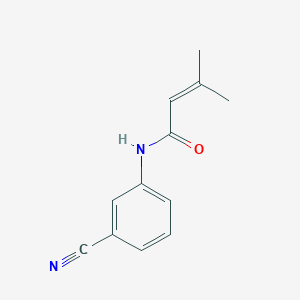
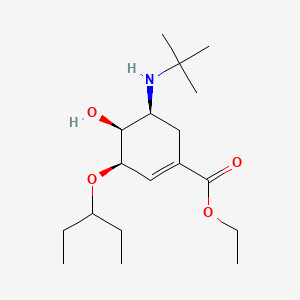
![3-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894645.png)

